molecular formula C16H15NO4 B10836808 2-[[2-hydroxy-4-(4-methylphenyl)benzoyl]amino]acetic acid

2-[[2-hydroxy-4-(4-methylphenyl)benzoyl]amino]acetic acid

Cat. No.: B10836808
M. Wt: 285.29 g/mol
InChI Key: POKDHYRFSOQLCV-UHFFFAOYSA-N
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Description

The compound referred to as “US8598210, Table XV, 5” is a chemical entity documented in a patent. This compound is part of a series of molecules designed for specific biochemical interactions, particularly targeting enzymes involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “US8598210, Table XV, 5” involves a series of organic synthesis steps. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and compliance with regulatory standards. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

“US8598210, Table XV, 5” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions result in the formation of new compounds with modified functional groups.

Scientific Research Applications

“US8598210, Table XV, 5” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in critical biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to changes in cellular processes. The exact mechanism involves binding to the active site of the enzyme, altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules documented in the same patent series, such as “US8598210, Table XV, 2” and "US8598210, Table XV, 4" . These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

“US8598210, Table XV, 5” is unique due to its specific chemical structure and the particular interactions it has with its molecular targets. This uniqueness can result in distinct biological effects and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[[2-hydroxy-4-(4-methylphenyl)benzoyl]amino]acetic acid

InChI

InChI=1S/C16H15NO4/c1-10-2-4-11(5-3-10)12-6-7-13(14(18)8-12)16(21)17-9-15(19)20/h2-8,18H,9H2,1H3,(H,17,21)(H,19,20)

InChI Key

POKDHYRFSOQLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)NCC(=O)O)O

Origin of Product

United States

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